![molecular formula C13H15N3O B1491597 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile CAS No. 1897792-86-7](/img/structure/B1491597.png)
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Overview
Description
“4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile” is a chemical compound that has garnered considerable attention in scientific research. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Chemical Transformations and Synthetic Applications
- Chemical Transformations of 3-Aminopyrrolidin-2-ones : Research demonstrates the reactivity of 3-aminopyrrolidin-2-ones with benzaldehyde to form azomethines, which can be reduced to N-substituted 3-aminopyrrolidin-2-ones. These findings highlight the versatility of aminopyrrolidines in synthetic organic chemistry, particularly in the formation of heterocyclic spiranes via 1,3-dipolar cycloaddition reactions (Kostyuchenko et al., 2009).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : A study focused on the synthesis and evaluation of antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives, demonstrating the potential of aminopyrrolidine-containing compounds in combating bacterial and fungal infections (Kumar et al., 2022).
Analytical Chemistry Applications
- Resolution of Carboxylic Acid Enantiomers : The use of chiral derivatization reagents based on 3-aminopyrrolidin-1-yl compounds for the resolution of carboxylic acid enantiomers in liquid chromatography demonstrates the application of such compounds in analytical chemistry, particularly in the optical purity assessment of chiral molecules (Toyo’oka et al., 1993).
Cognitive Enhancement Potential
- H3 Receptor Antagonists : A study on 2-aminoethylbenzofuran H3 receptor antagonists, which include aminopyrrolidinyl benzofuran compounds, shows potent in vitro activity and cognition-enhancing properties in animal models. This research highlights the therapeutic potential of aminopyrrolidine derivatives in the treatment of cognitive dysfunction (Cowart et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
this compound interacts with its targets through binding interactions at the active sites of both the Dihydrofolate Reductase and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of essential biochemical processes in bacteria, leading to their death . This is due to the compound’s inhibitory effects on key enzymes involved in bacterial fatty acid synthesis and folate metabolism .
properties
IUPAC Name |
4-[2-(3-aminopyrrolidin-1-yl)acetyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)13(17)9-16-6-5-12(15)8-16/h1-4,12H,5-6,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJWQYPUISTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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